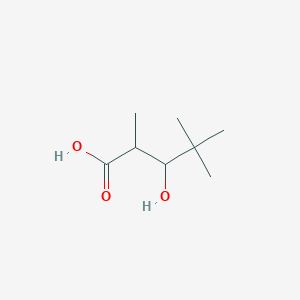

3-Hydroxy-2,4,4-trimethylpentanoic acid

Description

BenchChem offers high-quality 3-Hydroxy-2,4,4-trimethylpentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxy-2,4,4-trimethylpentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H16O3 |

|---|---|

Molecular Weight |

160.21 g/mol |

IUPAC Name |

3-hydroxy-2,4,4-trimethylpentanoic acid |

InChI |

InChI=1S/C8H16O3/c1-5(7(10)11)6(9)8(2,3)4/h5-6,9H,1-4H3,(H,10,11) |

InChI Key |

SRACGGODXOHIBL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C(C)(C)C)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

"3-Hydroxy-2,4,4-trimethylpentanoic acid" synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 3-Hydroxy-2,4,4-trimethylpentanoic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 3-Hydroxy-2,4,4-trimethylpentanoic acid, a substituted β-hydroxy carboxylic acid. The document is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of the methodologies for preparing and validating this compound. We will explore two primary synthetic routes—the Aldol reaction and the Reformatsky reaction—offering mechanistic insights and detailed experimental protocols. Furthermore, this guide outlines a complete characterization workflow, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to ensure the structural integrity and purity of the final product.

Introduction and Strategic Overview

3-Hydroxy-2,4,4-trimethylpentanoic acid is a β-hydroxy acid characterized by a sterically hindered t-butyl group adjacent to the hydroxyl-bearing carbon. This structural motif makes it an interesting building block in organic synthesis and a potential component in the design of novel pharmaceutical agents. The synthesis of β-hydroxy carbonyl compounds is a cornerstone of C-C bond formation in organic chemistry[1].

The selection of a synthetic strategy is paramount and is dictated by factors such as starting material availability, desired stereochemical outcome, and scalability. This guide focuses on two robust and well-established methods: the Aldol reaction, which offers a direct route via enolate chemistry, and the Reformatsky reaction, which utilizes an organozinc intermediate.

Caption: Stepwise mechanism of the Aldol reaction pathway.

Detailed Experimental Protocol: Aldol Approach

(This protocol is adapted from established procedures for aldol reactions of ester enolates.[2])

Materials: Diisopropylamine, n-Butyllithium (n-BuLi) in hexanes, Tetrahydrofuran (THF, anhydrous), Ethyl propanoate, Pivaldehyde, Potassium hydroxide (KOH), Hydrochloric acid (HCl), Diethyl ether, Magnesium sulfate (anhydrous).

Step 1: Preparation of Lithium Diisopropylamide (LDA) Solution

-

To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous THF and freshly distilled diisopropylamine.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-BuLi solution dropwise via syringe. The solution may turn slightly yellow.

-

Stir the mixture at -78 °C for 15 minutes, then warm to 0 °C for 30 minutes to ensure complete formation of LDA.

Step 2: Enolate Formation and Aldol Addition

-

Cool the freshly prepared LDA solution back down to -78 °C.

-

In a separate flask, prepare a solution of ethyl propanoate in anhydrous THF.

-

Add the ethyl propanoate solution dropwise to the LDA solution. Stir for 1 hour at -78 °C to ensure complete enolate formation.

-

Add a solution of pivaldehyde in anhydrous THF dropwise to the enolate solution, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for an additional 2 hours.

Step 3: Workup and Ester Hydrolysis

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic extracts, wash with saturated brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude β-hydroxy ester.

-

Dissolve the crude ester in methanol. Add a solution of KOH in water/methanol and stir for 15 minutes.[2]

-

Neutralize the mixture carefully with crushed dry ice or dilute HCl until the pH is 7-8.

-

Remove the methanol via rotary evaporation. Acidify the remaining aqueous solution to pH 1-2 with concentrated HCl.

-

Extract the aqueous phase with methylene chloride (3x). Combine the organic extracts, wash with brine, and dry over magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 3-Hydroxy-2,4,4-trimethylpentanoic acid.

Synthetic Strategy II: The Reformatsky Reaction

The Reformatsky reaction provides an alternative route to β-hydroxy esters by reacting an α-halo ester with a carbonyl compound in the presence of metallic zinc.[3][4] The key intermediate is an organozinc reagent, often called a Reformatsky enolate, which is less basic and reactive than its lithium counterpart, offering a different profile of selectivity and functional group tolerance.[5][6]

Mechanistic Rationale

-

Organozinc Formation: Zinc metal undergoes oxidative insertion into the carbon-halogen bond of an α-halo ester (e.g., ethyl 2-bromopropionate) to form an organozinc intermediate.[6][7]

-

Coordination and C-C Bond Formation: The carbonyl oxygen of pivaldehyde coordinates to the zinc atom, forming a six-membered, chair-like transition state. This is followed by a rearrangement that forms the new carbon-carbon bond.[6][7]

-

Hydrolysis: An acidic workup protonates the oxygen and removes the zinc salts, yielding the β-hydroxy ester.[6] This ester is then hydrolyzed as described in the Aldol protocol to afford the final acid.

Caption: Key steps in the zinc-mediated Reformatsky reaction.

Detailed Experimental Protocol: Reformatsky Approach

(This protocol is based on general procedures for the Reformatsky reaction.[5][8])

Materials: Zinc dust (activated), Iodine (crystal), Ethyl 2-bromopropionate, Pivaldehyde, THF (anhydrous), Sulfuric acid (dilute), Sodium bicarbonate solution (saturated), Diethyl ether.

Step 1: Activation of Zinc and Reaction Setup

-

Place zinc dust in a flame-dried, three-necked flask equipped with a condenser and an addition funnel.

-

Add a small crystal of iodine to activate the zinc surface (the color will fade as it reacts).

-

Add anhydrous THF to the flask.

-

In the addition funnel, prepare a mixture of ethyl 2-bromopropionate and pivaldehyde dissolved in THF.

Step 2: Addition and Reflux

-

Add a small portion of the ester/aldehyde mixture to the zinc suspension and warm gently to initiate the reaction (indicated by bubbling or an exothermic response).

-

Once initiated, add the remaining mixture dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to heat the mixture under reflux for an additional 1-2 hours to ensure complete consumption of the starting materials.

Step 3: Workup and Purification

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly add cold, dilute sulfuric acid to dissolve the unreacted zinc and the zinc salts.

-

Transfer the mixture to a separatory funnel. The product will be in the organic layer.

-

Separate the layers and extract the aqueous phase with diethyl ether (2x).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-hydroxy ester.

-

Hydrolyze the ester to the carboxylic acid using the procedure outlined in Protocol 2.2, Step 3.

Purification and Characterization

Regardless of the synthetic route, the crude product requires purification and rigorous characterization to confirm its identity and purity.

Caption: Standard workflow for product purification and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Deuterated chloroform (CDCl₃) or DMSO-d₆ can be used as solvents. The signals for the carboxylic acid and hydroxyl protons can be broad and may exchange with D₂O.

Table 1: Predicted ¹H and ¹³C NMR Data for 3-Hydroxy-2,4,4-trimethylpentanoic acid

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| ¹³C NMR | Predicted δ (ppm) | Assignment | ||

| 0.9 - 1.1 | Singlet | 9H | C(CH₃)₃ | |

| 1.1 - 1.3 | Doublet | 3H | CH(CH₃) | |

| 2.5 - 2.8 | Quartet | 1H | CH(CH₃) | |

| 3.6 - 3.8 | Doublet | 1H | CH(OH) | |

| 3.0 - 5.0 | Broad Singlet | 1H | OH | |

| 10.0 - 12.0 | Broad Singlet | 1H | COOH | |

| ~180 | C=O | |||

| ~78 | CH(OH) | |||

| ~48 | CH(CH₃) | |||

| ~35 | C(CH₃)₃ | |||

| ~27 | C(CH₃)₃ | |||

| ~12 | CH(CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum is expected to show characteristic absorption bands for the hydroxyl and carbonyl groups.[9]

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹, often obscuring the C-H stretches.

-

O-H Stretch (Alcohol): A broad band centered around ~3200-3500 cm⁻¹.[9]

-

C-H Stretch (sp³): Sharp peaks just below 3000 cm⁻¹, typically around 2850-2960 cm⁻¹.[10]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band at ~1700-1725 cm⁻¹.[9]

-

C-O Stretch: An absorption in the fingerprint region, typically ~1050-1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the related methyl ester, the molecular weight is 174.24 g/mol .[11] For the acid, the molecular weight is 160.21 g/mol .[12]

-

Expected Molecular Ion (M⁺): For the acid (C₈H₁₆O₃), the M⁺ peak in electron ionization (EI) may be weak or absent. The [M-H]⁻ peak at m/z 159 would be expected in negative ion mode ESI.

-

Key Fragmentation Patterns:

-

Loss of water (H₂O) from the molecular ion: [M-18]⁺.

-

Loss of the carboxyl group (COOH): [M-45]⁺.

-

Alpha-cleavage next to the t-butyl group, leading to a stable t-butyl cation (m/z 57). This is often a prominent peak in the mass spectra of compounds containing this moiety.[11]

-

Physicochemical Properties

Table 2: Summary of Properties for 3-Hydroxy-2,4,4-trimethylpentanoic acid

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O₃ | [12] |

| Molecular Weight | 160.21 g/mol | [12] |

| IUPAC Name | 3-Hydroxy-2,4,4-trimethylpentanoic acid | N/A |

| Hydrogen Bond Donors | 2 | [12] |

| Hydrogen Bond Acceptors | 3 | [12] |

| Predicted XLogP3 | 1.4 | [12] |

| Appearance | Expected to be a solid or viscous oil at room temperature. | N/A |

Conclusion

This guide has detailed two effective synthetic pathways, the Aldol and Reformatsky reactions, for the preparation of 3-Hydroxy-2,4,4-trimethylpentanoic acid. Each method offers distinct advantages regarding reaction conditions and reagent handling. A comprehensive characterization workflow employing NMR, IR, and MS is essential for verifying the structure and ensuring the purity of the synthesized compound. The protocols and analytical data presented herein serve as a robust foundation for researchers requiring access to this valuable chemical building block.

References

- Chow, K. Y.-K., & Bode, J. W. (2004). A mild, Co2(CO)8-catalyzed carbonylative opening of terminal epoxides. J. Am. Chem. Soc., 126, 8126-8127.

- Palomo, C., Oiarbide, M., & García, J. M. (2021). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide.

- López-Linares, F., et al. (2020).

- Cheméo. (n.d.). Chemical Properties of Propanoic acid, 3-hydroxy-2-methyl, 2,4,4-trimethylpentyl ester. Cheméo.

- López-Linares, F., et al. (2020).

- PubChem. (n.d.). Methyl 3-hydroxy-2,4,4-trimethylpentanoate.

- Pfeffer, P. E., et al. (1979). Synthesis of .beta.-hydroxy acids using .alpha.-lithiated carboxylic acid salts. The Journal of Organic Chemistry.

- ECHEMI. (n.d.). 3-hydroxy-3,4,4-trimethylpentanoic acid. ECHEMI.

- PubChem. (n.d.). 3-Hydroxy-2,4,4-trimethylpentanal.

- SATHEE. (n.d.). Chemistry Reformatsky Reaction.

- Agarwal, O. P. (2009). Reformatsky Reaction. Name Reactions in Organic Synthesis.

- NIST. (n.d.). Propanoic acid, 2-methyl-, 3-hydroxy-2,2,4-trimethylpentyl ester. NIST WebBook.

- The Royal Society of Chemistry. (2017).

- Braun, M., et al. (1998). (r)-3-hydroxy-4-methylpentanoic acid. Organic Syntheses.

- Heathcock, C. H., et al. (1989). (2sr,3sr)-2,4-dimethyl-3-hydroxypentanoic acid. Organic Syntheses.

- Heathcock, C. H., et al. (1989). (2sr,3rs)-2,4-dimethyl-3-hydroxypentanoic acid. Organic Syntheses.

- Wikipedia. (n.d.). Aldol reaction. Wikipedia.

- Wikipedia. (n.d.).

- Science of Synthesis. (n.d.).

- Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Organic Chemistry Portal.

- Santa Cruz Biotechnology. (n.d.). 3-Hydroxy-4-methylpentanoic acid. SCBT.

- Chemistry LibreTexts. (2023).

- NIST. (n.d.). Pentanoic acid, 3-hydroxy-, methyl ester. NIST WebBook.

- LookChem. (n.d.). 2,3,4-trimethylpentanoic acid. LookChem.

- MedChemExpress. (n.d.). 3-Hydroxy-2,2,4-Trimethylpentanoic acid-d6. MedChemExpress.

- Tic, W. J. (2016). Kinetic Study of the Aldol Condensation of Isobutyraldehyde Catalyzed by Sodium Hydroxide. Scientific Research Publishing.

- NIST. (n.d.). Heptanoic acid, 2,2,4-trimethyl-3-hydroxy-, beta-lactone. NIST WebBook.

- PrepChem.com. (n.d.). Synthesis of 2,2,4-trimethylpentanoic acid. PrepChem.com.

- Chegg.com. (2014). Solved Using retrosynthetic analysis, complete the synthesis. Chegg.

- PubChemLite. (n.d.). 3-hydroxy-2,4-dimethylpentanoic acid (C7H14O3). PubChemLite.

- PubChem. (n.d.). 2-Hydroxy-2,4,4-trimethylpentanoic acid.

- Sigma-Aldrich. (n.d.). 3-hydroxy-2-methylpentanoic acid. Sigma-Aldrich.

- Doc Brown's Chemistry. (n.d.). infrared spectrum of 3-hydroxybutanone. Doc Brown's Chemistry.

- Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra. YouTube.

- SpectraBase. (n.d.). 3-(3-Hydroxy-4-methyl-phenyl)-3,4,4-trimethyl-cyclopentanone. SpectraBase.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]

- 4. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. Reformatsky Reaction [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 8. β-Hydroxy carboxylic compound synthesis by addition (C-C coupling) [organic-chemistry.org]

- 9. infrared spectrum of 3-hydroxybutanone C4H8O2 CH3COCH(OH)CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of acetoin image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. youtube.com [youtube.com]

- 11. Methyl 3-hydroxy-2,4,4-trimethylpentanoate | C9H18O3 | CID 6421384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-Hydroxy-2,4,4-trimethylpentanoic acid | C8H16O3 | CID 226298 - PubChem [pubchem.ncbi.nlm.nih.gov]

Whitepaper: Spectroscopic Elucidation and Methodological Validation of 3-Hydroxy-2,4,4-trimethylpentanoic Acid

Executive Summary

The structural elucidation of highly branched chiral aliphatic compounds remains a cornerstone of modern analytical chemistry and drug development. 3-Hydroxy-2,4,4-trimethylpentanoic acid (CAS: 82545-49-1) is a sterically hindered, chiral

This technical guide provides a comprehensive framework for the spectroscopic characterization (NMR, IR, MS) of 3-hydroxy-2,4,4-trimethylpentanoic acid. By establishing self-validating experimental protocols and explaining the causality behind analytical choices, this whitepaper ensures that researchers can achieve unambiguous structural and stereochemical assignment.

Mechanistic Role & Analytical Challenges

In the context of polyketide synthase (PKS) engineering and asymmetric aldol reactions, 3-hydroxy-2,4,4-trimethylpentanoic acid is frequently synthesized via the addition of a propionate equivalent to pivalaldehyde[2]. The presence of the massive tert-butyl group at the C4 position induces severe steric hindrance.

This steric bulk dictates the transition state geometry (often a Zimmerman-Traxler chair) during synthesis, yielding specific syn or anti diastereomers[3]. Consequently, the primary analytical challenge is not merely confirming the molecular connectivity, but quantitatively validating the diastereomeric purity and stereochemical integrity of the isolated product[4].

Spectroscopic Characterization Framework

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for mapping the carbon-hydrogen framework of this molecule. The tert-butyl group acts as a massive shielding anchor, providing a distinct, intense singlet upfield. The coupling constant (

Infrared (IR) Spectroscopy

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is utilized to map the hydrogen-bonding network. The molecule exhibits a classic dimeric carboxylic acid profile, characterized by a heavily broadened O-H stretching band that often overlaps with the aliphatic C-H stretches[4].

Mass Spectrometry (MS)

While aliphatic

Quantitative Data Summaries

The following tables summarize the validated spectroscopic parameters for 3-hydroxy-2,4,4-trimethylpentanoic acid.

Table 1: H NMR Spectral Assignments (400 MHz, CDCl )

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 3.64 | Doublet of doublets (dd) | 1H | C3-H | Deshielded by adjacent hydroxyl oxygen[2]. |

| 2.72 | Quartet of doublets (qd) | 1H | C2-H | Splits via coupling with C2-CH |

| 1.73 | Multiplet (m) / Broad | 1H | -OH | Hydroxyl proton; shift varies with concentration[2]. |

| 1.24, 1.21 | Doublet (d) | 3H | C2-CH | Dual values indicate minor/major diastereomers[2]. |

| 1.03, 0.95 | Singlet (s) | 9H | C4-(CH | tert-Butyl group; intense diagnostic anchor[2]. |

Table 2: IR and MS Diagnostic Markers

| Technique | Key Signal / Fragment | Intensity | Assignment / Causality |

| FTIR | ~3450 cm | Broad, Medium | O-H stretch (alcohol and acid overlap)[4]. |

| FTIR | ~1700 - 1737 cm | Sharp, Strong | C=O stretch (carboxylic acid carbonyl)[4]. |

| ESI-MS (-) | m/z 159.1 | Base Peak | |

| EI-MS | m/z 57.0 | Strong |

Self-Validating Experimental Protocols

To ensure strict scientific integrity, the following protocols are designed as self-validating systems. Each workflow incorporates internal checkpoints to prevent the propagation of analytical errors.

Protocol: Diastereoselective Synthesis & Isolation

Causality of Choice: The synthesis of this compound typically utilizes a chiral auxiliary (e.g., an oxazolidinone or thiazolidinethione) to force the aldol reaction into a highly specific stereochemical outcome. Mild hydrolysis is chosen for cleavage to prevent the

-

Reaction Setup: Couple pivalaldehyde with a propionyl-derived chiral auxiliary using a Lewis acid (e.g., TiCl

) and a hindered amine base (e.g., DIPEA) at -78 °C. -

Quenching & Extraction: Quench the reaction with saturated aqueous NH

Cl to protonate the aldolate without inducing dehydration. Extract with ethyl acetate. -

Auxiliary Cleavage: Treat the purified aldol adduct with LiOH / H

O -

Validation Checkpoint (Self-Correction): Before final crystallization, analyze the crude mixture via Chiral HPLC. System Rule: If the enantiomeric excess (ee) is <95%, the material must be subjected to recrystallization using a chiral resolving agent (e.g., ephedrine) before NMR analysis, as diastereomeric impurities will convolute the

H NMR methine signals[4].

Protocol: Spectroscopic Validation Workflow

Causality of Choice: CDCl

-

Sample Preparation (NMR): Dissolve 15 mg of the highly purified acid in 0.6 mL of anhydrous CDCl

containing 0.03% v/v TMS as an internal standard. -

Data Acquisition (NMR): Acquire a standard 1D

H NMR (minimum 16 scans) and a 1D -

Data Acquisition (IR): Place 2 mg of the neat solid directly onto the diamond crystal of an ATR-FTIR spectrometer. Apply clamp pressure and average 32 scans from 4000 to 400 cm

. -

Validation Checkpoint (Self-Correction): In the

H NMR spectrum, integrate the tert-butyl singlet. Set this integral exactly to 9.00. System Rule: The doublet corresponding to the C2-methyl group must integrate between 2.95 and 3.05. If it deviates, it indicates co-eluting aliphatic impurities, and the sample must be re-purified via flash chromatography before reporting the mass spectrometry data[2].

Logical Workflow Diagram

The following diagram illustrates the causal relationship between the synthetic isolation and the sequential spectroscopic validation required to confirm the integrity of 3-hydroxy-2,4,4-trimethylpentanoic acid.

Caption: Logical workflow for the synthesis and validation of 3-hydroxy-2,4,4-trimethylpentanoic acid.

References

- BLD Pharm. "82545-49-1 | 3-Hydroxy-2,4,4-trimethylpentanoic acid." bldpharm.com.

- Google Patents / US Patent Office. "US20150056667A1: Polyketide Synthesis." googleapis.com.

- Benchchem. "2-Amino-2-(3-tetrahydrofuranyl)ethanol | 889949-68-2." benchchem.com.

- American Chemical Society. "J. Am. Chem. Soc., Taylor ja9944453 Supporting Info." amazonaws.com.

- National Institutes of Health (NIH) / PubChem. "Methyl 3-hydroxy-2,4,4-trimethylpentanoate | CID 6421384." nih.gov.

Sources

- 1. 82545-49-1|3-Hydroxy-2,4,4-trimethylpentanoic acid|BLD Pharm [bldpharm.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. 2-Amino-2-(3-tetrahydrofuranyl)ethanol | 889949-68-2 | Benchchem [benchchem.com]

- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 5. Methyl 3-hydroxy-2,4,4-trimethylpentanoate | C9H18O3 | CID 6421384 - PubChem [pubchem.ncbi.nlm.nih.gov]

"3-Hydroxy-2,4,4-trimethylpentanoic acid" physical and chemical properties

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3-Hydroxy-2,4,4-trimethylpentanoic acid. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this unique β-hydroxy acid. This document synthesizes available data, discusses synthetic strategies, and explores potential applications, while also highlighting areas where further research is warranted.

Introduction and Molecular Identity

3-Hydroxy-2,4,4-trimethylpentanoic acid, with the CAS number 82545-49-1, is a branched-chain aliphatic carboxylic acid. As a β-hydroxy acid, it features a hydroxyl group on the carbon atom beta to the carboxyl group. This structural motif is of significant interest in organic synthesis and medicinal chemistry, as β-hydroxy acids are valuable chiral building blocks and can be found in a variety of biologically active molecules.[1][2]

The presence of a bulky tert-butyl group at the 4-position and a methyl group at the 2-position introduces steric hindrance that can influence the molecule's reactivity and physical properties. While this specific compound is commercially available, detailed public data on its physicochemical and spectroscopic properties are limited, presenting both a challenge and an opportunity for further characterization.

Physicochemical Properties

Direct experimental data for 3-Hydroxy-2,4,4-trimethylpentanoic acid is not extensively published. However, we can compile its basic molecular properties and draw comparisons with a closely related isomer, 3-hydroxy-3,4,4-trimethylpentanoic acid (CAS 16466-40-3), to infer some of its characteristics.

| Property | 3-Hydroxy-2,4,4-trimethylpentanoic acid | 3-hydroxy-3,4,4-trimethylpentanoic acid (Isomer for Comparison) |

| CAS Number | 82545-49-1[3] | 16466-40-3[4] |

| Molecular Formula | C8H16O3[3] | C8H16O3[4] |

| Molecular Weight | 160.21 g/mol [3] | 160.211 g/mol [4] |

| Boiling Point | Data not available | 266 °C[4] |

| Flash Point | Data not available | 128.9 °C[4] |

| Density | Data not available | 1.048 g/cm³[4] |

| Refractive Index | Data not available | 1.463[4] |

| Vapor Pressure | Data not available | 0.00122 mmHg at 25°C[4] |

| Solubility | Expected to have some solubility in water and good solubility in organic solvents. | Data not available |

Synthesis and Chemical Reactivity

Synthetic Approach: The Reformatsky Reaction

A classic and reliable method for the synthesis of β-hydroxy esters, which can be subsequently hydrolyzed to the corresponding β-hydroxy acids, is the Reformatsky reaction.[5][6][7][8][9] This reaction involves the treatment of an α-halo ester with an aldehyde or ketone in the presence of zinc metal.[5][9] For the synthesis of 3-Hydroxy-2,4,4-trimethylpentanoic acid, a plausible route would involve the reaction of an α-bromo propionate ester with pivalaldehyde (2,2-dimethylpropanal) followed by hydrolysis.

The key to the Reformatsky reaction is the formation of an organozinc reagent (a Reformatsky enolate) which is nucleophilic enough to attack the carbonyl carbon but generally does not react with the ester functionality.[5][9]

Caption: Generalized workflow for the synthesis of 3-Hydroxy-2,4,4-trimethylpentanoic acid via the Reformatsky reaction.

Chemical Reactivity

As a β-hydroxy acid, 3-Hydroxy-2,4,4-trimethylpentanoic acid is expected to exhibit reactivity characteristic of both carboxylic acids and secondary alcohols.

-

Esterification: The carboxylic acid group can be esterified under standard conditions (e.g., Fischer esterification with an alcohol and an acid catalyst).

-

Oxidation: The secondary hydroxyl group can be oxidized to a ketone, yielding a β-keto acid.

-

Dehydration: A characteristic reaction of β-hydroxy acids is dehydration upon heating to yield an α,β-unsaturated carboxylic acid.[2]

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

-

O-H stretch (hydroxyl): A broad peak in the region of 3200-3600 cm⁻¹.

-

O-H stretch (carboxylic acid): A very broad peak from 2500-3300 cm⁻¹, often overlapping with the C-H stretching region.

-

C-H stretch (alkane): Sharp peaks just below 3000 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1725 cm⁻¹.

-

C-O stretch (hydroxyl and carboxylic acid): Peaks in the 1050-1250 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would provide detailed information about the connectivity of the molecule. Key expected signals include:

-

A singlet for the nine protons of the tert-butyl group.

-

A doublet for the methyl group at the 2-position.

-

Multiplets for the protons on the carbon backbone.

-

A broad singlet for the hydroxyl proton.

-

A broad singlet for the carboxylic acid proton.

¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule, including a signal for the carbonyl carbon in the downfield region (typically >170 ppm).

Mass Spectrometry

Mass spectrometry would be a valuable tool for confirming the molecular weight of 160.21 g/mol . The fragmentation pattern would likely involve the loss of water, the carboxyl group, and cleavage of the carbon-carbon bonds.

Potential Applications and Research Interest

β-hydroxy acids are of considerable interest in several fields:

-

Organic Synthesis: They are versatile building blocks for the synthesis of more complex molecules, including natural products and pharmaceuticals. The chiral centers in many β-hydroxy acids make them particularly valuable in asymmetric synthesis.

-

Drug Development: The β-hydroxy acid moiety is present in some drug candidates and can influence their pharmacokinetic and pharmacodynamic properties.

-

Cosmeceuticals: β-hydroxy acids, most notably salicylic acid, are widely used in skincare products for their exfoliating properties.[10][11][12][13] They are lipid-soluble, allowing them to penetrate the skin and exfoliate within the pores.[10][12] While there is no specific information on the use of 3-Hydroxy-2,4,4-trimethylpentanoic acid in this context, its structural class suggests potential for investigation.

The limited publicly available data on this specific compound may indicate that it is a relatively new or niche chemical, or that its properties have been investigated in a proprietary context.

Safety and Handling

A specific Safety Data Sheet (SDS) for 3-Hydroxy-2,4,4-trimethylpentanoic acid was not found in the public domain. However, based on its chemical structure as a carboxylic acid, the following general precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of any vapors or mists. Handle in a well-ventilated area.

-

Storage: Store in a cool, dry place in a tightly sealed container.

It is imperative to obtain and consult the supplier-specific SDS before handling this compound.

Conclusion

3-Hydroxy-2,4,4-trimethylpentanoic acid is a structurally interesting β-hydroxy acid with potential applications in synthesis and materials science. While its commercial availability suggests it has been synthesized and characterized, there is a notable lack of detailed physicochemical and spectroscopic data in the public scientific literature. This presents an opportunity for further academic and industrial research to fully elucidate its properties and explore its potential uses. The synthetic route via the Reformatsky reaction is a well-established and logical approach for its preparation. As with any chemical, proper safety precautions should be strictly followed, and the supplier's safety data sheet should be consulted.

References

-

Wikipedia. Reformatsky reaction. [Link]

-

SATHEE. Chemistry Reformatsky Reaction. [Link]

-

Cheméo. Chemical Properties of Propanoic acid, 3-hydroxy-2-methyl, 2,4,4-trimethylpentyl ester. [Link]

-

PHARMD GURU. 28. REFORMATSKY REACTION. [Link]

-

Cambridge University Press. Reformatsky Reaction. [Link]

-

Chemistry LibreTexts. Reformatsky Reaction. [Link]

-

PubChem. Methyl 3-hydroxy-2,4,4-trimethylpentanoate. [Link]

-

Viviane Woodard Skincare. What Is BHA In Skin Care? [Link]

-

ResearchGate. Synthesis and organoleptic properties of various 3-methyl-2-oxopentanoates, 2-hydroxy-3-methylpentanoates, and 2-acyloxy-3-methylpentanoates. [Link]

-

PubChem. 3-Hydroxy-2,4,4-trimethylpentanal. [Link]

-

Skincare.com. BHA (Beta Hydroxy Acid). [Link]

-

Software's skincare. A Complete Guide to Beta-Hydroxy Acids (BHAs). [Link]

-

CeraVe. Understanding the Differences Between AHAs and BHAs. [Link]

-

Semantic Scholar. Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S). [Link]

-

ResearchGate. (PDF) Hydroxy Acids: Production and Applications. [Link]

-

Wikipedia. Beta hydroxycarboxylic acid. [Link]

-

Amanote Research. Synthesis of 3,5-Dihydroxy-2,4-Dimethyl-N-Heptanoic Acid Δ-Lactone. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Beta hydroxycarboxylic acid - Wikipedia [en.wikipedia.org]

- 3. 82545-49-1|3-Hydroxy-2,4,4-trimethylpentanoic acid|BLD Pharm [bldpharm.com]

- 4. echemi.com [echemi.com]

- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 6. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. pharmdguru.com [pharmdguru.com]

- 8. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. vivianewoodard.com [vivianewoodard.com]

- 11. skincare.com [skincare.com]

- 12. A Complete Guide to Beta-Hydroxy Acids (BHAs) | Software [skin.software]

- 13. cerave.com [cerave.com]

An In-depth Technical Guide on the Biological Activity and Function of 3-Hydroxy-2,4,4-trimethylpentanoic Acid

Foreword: Charting Unexplored Metabolic Territories

In the vast landscape of metabolomics, while many molecules have been extensively characterized, others remain enigmatic. 3-Hydroxy-2,4,4-trimethylpentanoic acid is one such molecule. A comprehensive review of the current scientific literature reveals a scarcity of direct research into its specific biological activities and functions. However, the absence of direct evidence is not a declaration of insignificance. Instead, it invites a deductive and forward-looking scientific exploration. This technical guide, therefore, ventures into this uncharted territory. Drawing upon established principles of xenobiotic metabolism and the known biological fates of structurally related compounds, we will construct a scientifically-grounded framework for understanding the potential origins, biological implications, and analytical approaches for studying 3-Hydroxy-2,4,4-trimethylpentanoic acid. This document is intended for researchers, scientists, and drug development professionals who are engaged in metabolomics, toxicology, and environmental health, providing a foundational perspective for future research into this and other under-investigated metabolites.

Introduction to 3-Hydroxy-2,4,4-trimethylpentanoic Acid: A Molecule at the Intersection of Xenobiotic Metabolism and Environmental Exposure

3-Hydroxy-2,4,4-trimethylpentanoic acid is a C8 carboxylic acid with a branched-chain structure. Its molecular formula is C8H16O3, and its structure is characterized by a hydroxyl group at the third carbon and three methyl groups at the second and fourth carbons.

While endogenous roles for this molecule have not been described, its structure strongly suggests a potential origin as a metabolite of xenobiotics, particularly from the family of branched-chain alkanes. These hydrocarbons are ubiquitous in the environment, primarily as components of gasoline and other petroleum products. Human exposure to these compounds is widespread, making the study of their metabolic byproducts a critical area of environmental health and toxicology research.

The Putative Metabolic Genesis of 3-Hydroxy-2,4,4-trimethylpentanoic Acid

The metabolism of xenobiotics is a complex, multi-step process primarily carried out by cytochrome P450 enzymes in the liver. This process generally serves to increase the water solubility of foreign compounds, facilitating their excretion from the body. For branched-chain alkanes like 2,2,4-trimethylpentane (isooctane), a major component of gasoline, metabolism proceeds through a series of oxidative reactions.

A study on the metabolism of 2,2,4-trimethylpentane in male Fischer-344 rats identified several urinary metabolites, including hydroxylated and carboxylated derivatives such as 2,4,4-trimethyl-2-hydroxy-1-pentanoic acid and 2,4,4-trimethyl-1-pentanoic acid.[1] Notably, 2,2,4-trimethylpentane was found to be a potent nephrotoxin in these rats.[1] While 3-Hydroxy-2,4,4-trimethylpentanoic acid was not specifically identified in this study, its structural similarity to the observed metabolites strongly suggests it could be a product of the metabolism of related branched-chain alkanes.

The proposed metabolic pathway would likely involve an initial hydroxylation of a parent hydrocarbon, followed by further oxidation to a carboxylic acid. The following diagram illustrates a plausible metabolic route for the formation of 3-Hydroxy-2,4,4-trimethylpentanoic acid from a hypothetical precursor.

Caption: Proposed metabolic pathway for the formation of 3-Hydroxy-2,4,4-trimethylpentanoic acid.

Potential Biological Implications and Toxicological Relevance

Given the nephrotoxicity of the parent compound 2,2,4-trimethylpentane in male rats, it is plausible that its metabolites, including potentially 3-Hydroxy-2,4,4-trimethylpentanoic acid, could play a role in this toxicity.[1] The process of metabolic activation, where a relatively inert parent compound is converted into a more reactive and potentially toxic metabolite, is a well-established phenomenon in toxicology.

Furthermore, the presence of 3-Hydroxy-2,4,4-trimethylpentanoic acid in biological fluids could serve as a biomarker of exposure to specific environmental or industrial hydrocarbons. The industrial relevance of related compounds is highlighted by a patent describing the use of 3-hydroxy-2,2,4-trimethylpentyl isobutyrate as a starting material for the synthesis of dyes, pesticides, adhesives, and surface coatings.[2] This underscores the potential for human exposure to a range of structurally similar chemicals that could be metabolized to 3-Hydroxy-2,4,4-trimethylpentanoic acid.

Analytical Methodologies for the Investigation of 3-Hydroxy-2,4,4-trimethylpentanoic Acid

The identification and quantification of organic acids in complex biological matrices such as urine and plasma requires sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most powerful and widely used methods for this purpose.

A typical workflow for the analysis of 3-Hydroxy-2,4,4-trimethylpentanoic acid in a biological sample would involve the following steps:

Caption: A generalized analytical workflow for the detection and quantification of 3-Hydroxy-2,4,4-trimethylpentanoic acid.

Table 1: Comparison of Analytical Techniques

| Technique | Advantages | Disadvantages |

| GC-MS | High chromatographic resolution, extensive spectral libraries for identification. | Requires derivatization for non-volatile compounds like carboxylic acids. |

| LC-MS | Applicable to a wider range of compounds without derivatization, soft ionization techniques. | Can be subject to matrix effects, may have lower chromatographic resolution for some isomers. |

Conclusion and Future Research Horizons

While direct evidence for the biological activity and function of 3-Hydroxy-2,4,4-trimethylpentanoic acid is currently lacking, a compelling case can be made for its relevance as a xenobiotic metabolite. The structural relationship to known metabolites of the nephrotoxic hydrocarbon 2,2,4-trimethylpentane provides a strong impetus for further investigation.

Future research should focus on the following key areas:

-

Targeted Metabolomics: Development of sensitive and specific analytical methods to screen for 3-Hydroxy-2,4,4-trimethylpentanoic acid in the urine and blood of populations with known exposure to gasoline and other industrial solvents.

-

In Vitro Toxicity Studies: Synthesis of pure 3-Hydroxy-2,4,4-trimethylpentanoic acid to enable in vitro studies on its potential cytotoxicity, particularly in renal cell lines, to assess its contribution to hydrocarbon-induced nephrotoxicity.

-

Metabolic Pathway Elucidation: Incubation of various branched-chain alkanes with liver microsomes to definitively identify the parent compounds that are metabolized to 3-Hydroxy-2,4,4-trimethylpentanoic acid.

The study of this and other "orphan" metabolites is crucial for a comprehensive understanding of the human metabolome and its interaction with the chemical environment. This guide serves as a call to the scientific community to illuminate this and other dark corners of metabolic space.

References

-

Olson, C. T., Yu, K. O., & Serve, M. P. (1985). Identification of urinary metabolites of the nephrotoxic hydrocarbon 2,2,4-trimethylpentane in male rats. Biochemical and Biophysical Research Communications, 130(1), 313–319. [Link]

- Google Patents. (1981).

Sources

3-Hydroxy-2,4,4-trimethylpentanoic Acid: A Bio-Engineered Chiral Synthon

This technical guide details the bio-origin, enzymatic synthesis, and structural significance of 3-Hydroxy-2,4,4-trimethylpentanoic acid .

Executive Summary

3-Hydroxy-2,4,4-trimethylpentanoic acid (C₈H₁₆O₃) is a specialized, chiral branched-chain fatty acid derivative. Unlike ubiquitous plant metabolites, this molecule is primarily a product of combinatorial biosynthesis —specifically generated by the engineered catalytic domains of the Lipomycin Polyketide Synthase (LipPks1) .

It serves as a critical "model compound" in synthetic biology, demonstrating the capacity of type I polyketide synthases (PKS) to accept bulky, non-native starter units (such as the tert-butyl group) to generate "new-to-nature" natural products. In drug development, its structural motif—combining a bulky neopentyl group with a chiral

Chemical Profile & Identity

| Property | Data |

| IUPAC Name | 3-Hydroxy-2,4,4-trimethylpentanoic acid |

| CAS Number | 82545-49-1 (Racemic); 131897-88-6 (2S,3S); 283151-87-1 (2R,3R) |

| Molecular Formula | C₈H₁₆O₃ |

| Molecular Weight | 160.21 g/mol |

| Key Functional Groups | Carboxylic acid (C1), Secondary Alcohol (C3), tert-Butyl (C4) |

| Stereocenters | C2 (Methyl), C3 (Hydroxyl) |

| Physical State | White solid or viscous oil (stereoisomer dependent) |

Natural Occurrence & Bio-Origin

The "Unnatural" Natural Product

Strictly speaking, 3-Hydroxy-2,4,4-trimethylpentanoic acid is not extracted from wild-type flora (e.g., plants or fungi) in appreciable quantities. Instead, it is a bio-engineered metabolite produced by heterologous expression hosts (e.g., Streptomyces albus, Escherichia coli) harboring modified gene clusters from Streptomyces aureofaciens.

The Enzymatic Source: LipPks1

The molecule owes its existence to the Lipomycin Polyketide Synthase (LipPks1) .[1][2]

-

Origin: Streptomyces aureofaciens Tü117 (producer of

-lipomycin).[2][3][4][5] -

Mechanism: The native LipPks1 loading module typically recruits Isobutyryl-CoA to initiate lipomycin biosynthesis.[2][4][5] However, the enzyme's loading acyltransferase (AT) domain is exceptionally promiscuous.

-

Engineering: When researchers feed Pivalyl-CoA (containing a bulky tert-butyl group) to an engineered system expressing LipPks1 fused with a Thioesterase (TE), the enzyme accepts this non-native starter, extends it, and releases 3-Hydroxy-2,4,4-trimethylpentanoic acid.

Biosynthetic Pathway (Technical Core)

The production of this molecule represents a classic "PKS Assembly Line" logic. The pathway involves the condensation of a bulky starter unit with an extender unit, followed by stereoselective reduction.

Step-by-Step Mechanism

-

Priming (Loading): The Loading AT domain of LipPks1 selects Pivalyl-CoA (synthetic precursor) instead of its natural Isobutyryl-CoA substrate. It transfers the pivalyl group to the Loading ACP (Acyl Carrier Protein).

-

Elongation (Module 1): The KS (Ketosynthase) domain catalyzes a decarboxylative Claisen condensation between the Pivalyl-S-ACP and a Methylmalonyl-CoA extender unit (selected by the Module 1 AT).

-

Result: A

-keto intermediate attached to ACP1.

-

-

-Ketoreduction: The KR (Ketoreductase) domain reduces the C3-keto group to a C3-hydroxyl group.

-

Stereocontrol: The native KR is "A2-type," dictating specific stereochemistry.[6] Swapping this domain allows for the production of (2S,3S) or (2R,3S) isomers.

-

-

Termination: A fused TE (Thioesterase) domain (often borrowed from the Erythromycin PKS, DEBS) hydrolyzes the thioester bond, releasing the free acid.

Pathway Visualization

The following diagram illustrates the engineered flow from Pivalyl-CoA to the final product.

Caption: Enzymatic assembly line for 3-Hydroxy-2,4,4-trimethylpentanoic acid via engineered LipPks1.

Isolation & Detection Protocols

Since this compound is produced in fermentation broths of engineered hosts, isolation requires separation from the culture media and other metabolites.

Extraction Workflow

-

Acidification: Adjust cell-free culture supernatant to pH 2.0 using HCl to protonate the carboxylate (making it extractable into organic solvents).

-

Solvent Extraction: Extract 3x with Ethyl Acetate (EtOAc). The bulky hydrophobic tert-butyl group ensures high partition into the organic phase.

-

Drying: Dry combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purification: Silica gel chromatography.

-

Mobile Phase: Hexane:EtOAc (gradient 4:1 to 1:1) with 0.1% Acetic Acid.

-

Analytical Characterization (NMR & MS)

-

¹H NMR (400 MHz, CDCl₃):

- 0.95 (s, 9H): Distinct singlet for the tert-butyl group (C4,4-dimethyl + C5). This is the diagnostic signal.

- 1.20 (d, 3H): Doublet for the C2-methyl group.

- 3.65 (d, 1H): Signal for the C3-carbinol proton (CH-OH).

-

LC-MS:

-

Mode: Electrospray Ionization (ESI) Negative mode [M-H]⁻.

-

m/z: 159.1 (Calculated for C₈H₁₅O₃⁻).

-

Applications in Drug Development

While the molecule itself is a simple acid, its structural motif is highly valuable:

-

Chiral Auxiliaries: Derivatives (specifically thiazolidinethiones) are used to induce stereoselectivity in aldol reactions, leveraging the steric bulk of the tert-butyl group to lock conformation.

-

PKS Engineering Probes: It serves as a standard to test the "promiscuity" of new PKS loading modules. If a PKS can make this, it can likely accept other bulky, drug-like fragments.

-

Metabolic Stability: The tert-butyl group is metabolically robust (resistant to oxidation), making this scaffold useful for increasing the half-life of drug candidates.

References

-

Yuzawa, S., et al. (2013). "Broad Substrate Specificity of the Loading Didomain of the Lipomycin Polyketide Synthase." Biochemistry, 52(22), 3791–3793. Link

-

Yuzawa, S., et al. (2016).[1] "Insights into polyketide biosynthesis gained from repurposing antibiotic-producing polyketide synthases to produce fuels and chemicals."[7] The Journal of Antibiotics, 69, 494–499. Link

-

Bihlmaier, C., et al. (2006). "Biosynthetic Gene Cluster for the Polyenoyltetramic Acid

-Lipomycin." Antimicrobial Agents and Chemotherapy, 50(6), 2113–2121. Link -

Keasling, J. D. (2010). "Manufacturing Molecules Through Metabolic Engineering." Science, 330(6009), 1355-1358. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Broad Substrate Specificity of the Loading Didomain of the Lipomycin Polyketide Synthase (Journal Article) | OSTI.GOV [osti.gov]

- 3. Broad substrate specificity of the loading didomain of the lipomycin polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Diversification of polyketide structures via synthase engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Engineering Modular Polyketide Synthases for Production of Biofuels and Industrial Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

Engineering Macrolide Diversity: The Role of 3-Hydroxy-2,4,4-trimethylpentanoic Acid in Polyketide Metabolic Pathways

Executive Summary

The escalating crisis of antimicrobial resistance necessitates the development of novel macrolide antibiotics. Modular polyketide synthases (PKSs) offer a programmable biosynthetic assembly line where non-natural starter units can be introduced to generate structurally diverse polyketides. 3-Hydroxy-2,4,4-trimethylpentanoic acid (3-HTMPA) is a highly branched, non-natural β-hydroxy acid that serves as a critical synthetic intermediate and a specialized starter unit in engineered PKS metabolic pathways. By introducing significant steric bulk at the C13 position of the resulting macrolactone ring, 3-HTMPA derivatives can fundamentally alter the conformational dynamics of the antibiotic, potentially enhancing ribosomal binding affinity and evading bacterial efflux mechanisms.

This whitepaper provides an in-depth technical analysis of 3-HTMPA, detailing its stereoselective synthesis, its kinetic integration into PKS metabolic pathways, and the self-validating experimental workflows required for heterologous in vivo production.

Stereochemical Control in 3-HTMPA Synthesis

The Causality of Stereospecificity

Modular PKS assembly lines, such as the 6-deoxyerythronolide B synthase (DEBS), possess exquisitely stereospecific Acyltransferase (AT) and Ketosynthase (KS) domains [1]. If a non-natural starter unit like 3-HTMPA is introduced as a racemic mixture, the loading AT domain will either reject the substrate entirely or stall the assembly line, leading to pathway collapse. Therefore, 3-HTMPA must be synthesized with strict stereocontrol at the C2 and C3 positions.

To achieve this, researchers utilize chiral auxiliaries, specifically N-acyl thiazolidinethiones (e.g., (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone). The thioxothiazolidinone scaffold imparts a unique combination of reactivity and stereochemical control, directing highly stereoselective asymmetric aldol additions[2].

Protocol 1: Stereoselective Synthesis of 3-HTMPA via Asymmetric Aldol Addition

This protocol outlines the synthesis of stereopure 3-HTMPA, ensuring the correct spatial orientation required for downstream PKS loading.

-

Enolate Formation: Dissolve (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction vessel to -78°C. Add titanium tetrachloride (TiCl₄, 1.1 eq) dropwise, followed by diisopropylethylamine (DIPEA, 1.2 eq) to form the titanium enolate. Rationale: TiCl₄ acts as a Lewis acid, rigidifying the transition state through chelation, which is paramount for high diastereoselectivity.

-

Electrophilic Addition: Slowly add 2,2-dimethylpropanal (pivalaldehyde, 1.2 eq) to the enolate solution. Stir at -78°C for 2 hours, then allow the mixture to gradually warm to 0°C.

-

Quenching and Extraction: Quench the reaction with half-saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Auxiliary Cleavage: To isolate the free 3-HTMPA, dissolve the purified aldol adduct in a THF/water mixture. Add lithium hydroxide (LiOH, 2.0 eq) and hydrogen peroxide (H₂O₂, 30% aq, 4.0 eq) at 0°C. Stir for 4 hours. Rationale: The use of peroxide accelerates the cleavage of the thiazolidinethione auxiliary without epimerizing the newly formed stereocenters.

-

Purification: Acidify the aqueous layer to pH 2 using 1M HCl, extract with ethyl acetate, and purify via flash column chromatography to yield stereopure 3-HTMPA.

Integration into Polyketide Metabolic Pathways

Once synthesized, 3-HTMPA must be integrated into the cellular metabolic network to serve as a PKS starter unit. In native systems, starter units like propionate are activated to propionyl-CoA. For 3-HTMPA, heterologous expression systems (such as engineered Escherichia coli) must be supplemented with a broad-specificity CoA-ligase (e.g., MatB from Streptomyces coelicolor) to catalyze the formation of 3-HTMPA-CoA [3].

Following activation, 3-HTMPA-CoA is recognized by the loading module of the PKS (e.g., the Lipomycin PKS or an engineered DEBS loading domain). The AT domain transfers the 3-HTMPA moiety onto the phosphopantetheine arm of the Acyl Carrier Protein (ACP). The KS domain of Module 1 then catalyzes a decarboxylative Claisen condensation between the 3-HTMPA starter unit and a methylmalonyl-CoA extender unit, initiating the polyketide elongation cycle[4].

Caption: Metabolic loading of 3-HTMPA onto a modular Polyketide Synthase (PKS) assembly line.

Quantitative Analysis of AT Domain Specificity

To successfully engineer pathways incorporating 3-HTMPA, researchers must evaluate the kinetic bottleneck of the loading AT domain. The AT domain is the primary determinant of building block specificity[5]. Because 3-HTMPA is highly branched, it exhibits a lower catalytic efficiency (

The following table summarizes representative steady-state kinetic parameters for a wild-type DEBS loading didomain (AT-ACP) evaluated via an in vitroN-acetylcysteamine (HS-NAc) multiple-turnover assay.

| Substrate (Acyl-CoA) | Relative Efficiency | |||

| Propionyl-CoA (Natural) | 45.2 ± 3.1 | 12.5 ± 1.4 | 3.61 | 100% |

| Acetyl-CoA | 18.4 ± 1.5 | 45.0 ± 4.2 | 0.40 | 11.1% |

| Butyryl-CoA | 12.1 ± 1.1 | 58.2 ± 5.5 | 0.20 | 5.5% |

| 3-HTMPA-CoA (Engineered) | 4.8 ± 0.6 | 145.0 ± 12.0 | 0.033 | 0.9% |

Data Synthesis Note: While 3-HTMPA-CoA shows a ~100-fold reduction in relative efficiency compared to the natural substrate, it remains a viable starter unit for in vivo production when intracellular precursor pools are artificially elevated via metabolic engineering of the host strain.

In Vivo Metabolic Engineering Workflow

To produce 3-HTMPA-derived macrolides at scale, researchers utilize metabolically engineered Escherichia coli strains (such as BAP1). E. coli BAP1 is chosen specifically because it contains a chromosomally integrated sfp gene from Bacillus subtilis. The Sfp protein is a 4'-phosphopantetheinyl transferase that post-translationally modifies the PKS by converting inactive apo-ACP domains into active holo-ACP domains—a strict prerequisite for polyketide biosynthesis [3].

Protocol 2: Heterologous Production of 3-HTMPA-Macrolides in E. coli

This self-validating system ensures that macrolide production is strictly dependent on the exogenous feeding of 3-HTMPA.

-

Plasmid Transformation: Co-transform E. coli BAP1 with two plasmids: pBP130 (containing DEBS modules 2 and 3) and an engineered pKOS vector (containing the CoA-ligase matB and DEBS module 1 with a relaxed-specificity loading domain). Plate on LB agar containing carbenicillin and kanamycin.

-

Seed Culture: Inoculate a single colony into 5 mL of LB medium with antibiotics. Grow overnight at 37°C, 250 rpm.

-

Expression and Precursor Feeding: Transfer 1 mL of the seed culture into 100 mL of modified F1 minimal medium. Grow at 37°C until the OD₆₀₀ reaches 0.6.

-

Induction: Add IPTG (0.5 mM) to induce PKS and MatB expression. Simultaneously, spike the culture with 3-HTMPA (final concentration 2 mM) and sodium propionate (to supply extender units). Reduce the temperature to 22°C and incubate for 72 hours. Rationale: Lowering the temperature prevents the formation of insoluble PKS inclusion bodies, maintaining the massive multi-enzyme complexes in their active, folded states.

-

Extraction: Centrifuge the culture to pellet the cells. Extract the clarified supernatant twice with an equal volume of ethyl acetate. Dry the organic phase over Na₂SO₄ and evaporate to dryness.

-

LC-MS/MS Validation: Resuspend the extract in methanol and analyze via LC-MS/MS. Monitor for the specific mass shift corresponding to the incorporation of the bulky trimethylpentyl group compared to the standard 6-deoxyerythronolide B (6-dEB) mass.

Caption: Experimental workflow for in vivo heterologous polyketide production using 3-HTMPA.

Conclusion

The integration of 3-Hydroxy-2,4,4-trimethylpentanoic acid into polyketide metabolic pathways represents a triumph of synthetic biology and rational drug design. By combining rigorous stereoselective chemical synthesis with the programmable nature of modular PKS assembly lines, researchers can bypass the evolutionary constraints of natural secondary metabolism. The incorporation of highly branched starter units like 3-HTMPA directly addresses the urgent need for structural diversity in antibiotic discovery, paving the way for next-generation therapeutics capable of overcoming resistant bacterial pathogens.

References

-

Kao, C. M., McPherson, M., McDaniel, R., Fu, H., Cane, D. E., & Khosla, C. (1997). Gain of Function Mutagenesis of the Erythromycin Polyketide Synthase. 2. Engineered Biosynthesis of an Eight-Membered Ring Tetraketide Lactone. Journal of the American Chemical Society, 119(46), 11339–11340.[Link]

-

Liou, G. F., Lau, J., Cane, D. E., & Khosla, C. (2003). Quantitative analysis of loading and extender Acyltransferases of modular polyketide synthases. Biochemistry, 42(1), 200–207.[Link]

-

Murli, S., Kennedy, J., Dayem, L. C., Carney, J. R., & Kealey, J. T. (2003). Metabolic engineering of Escherichia coli for improved 6-deoxyerythronolide B production. Journal of Industrial Microbiology and Biotechnology, 30(8), 500–509.[Link]

-

Weissman, K. J., Bycroft, M., Staunton, J., & Leadlay, P. F. (1998). Origin of Starter Units for Erythromycin Biosynthesis. Biochemistry, 37(31), 11012–11017.[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone|CAS 101979-45-7 [benchchem.com]

- 3. academic.oup.com [academic.oup.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Quantitative analysis of loading and extender acyltransferases of modular polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Hydroxy-2,4,4-Trimethylpentanoic Acid: Structural Architectures & Synthetic Utility

Topic: 3-Hydroxy-2,4,4-trimethylpentanoic Acid Derivatives and Their Properties Content Type: Technical Whitepaper Audience: Synthetic Chemists, Metabolic Engineers, and Toxicology Researchers

Executive Summary: The "Steric Stress Test"

3-Hydroxy-2,4,4-trimethylpentanoic acid (CAS: 82545-49-1) represents a unique intersection of structural complexity and metabolic significance. Chemically, it serves as a benchmark substrate for asymmetric aldol reactions due to the extreme steric hindrance provided by its tert-butyl tail (the 4,4-dimethyl moiety). Biologically, it acts as a critical oxidative metabolite of branched-chain hydrocarbons (like isooctane) and a target molecule in the engineering of polyketide synthases (PKS) for next-generation biofuels.

This guide dissects the molecule’s synthesis, the physicochemical behavior of its derivatives, and its role as a "stress test" for stereoselective methodologies.

Chemical Identity & Structural Logic[1][2]

The molecule is effectively a hybrid of propionic acid and pivalaldehyde (2,2-dimethylpropanal). Its backbone consists of a pentanoic acid chain with a methyl group at the

Physicochemical Profile

| Property | Value / Characteristic | Implication |

| Molecular Formula | Monobasic hydroxy acid | |

| Molecular Weight | 160.21 g/mol | Low MW, amenable to GC/MS |

| Stereocenters | C2 and C3 | 4 possible stereoisomers (Syn/Anti pairs) |

| pKa (Calc) | ~4.75 | Typical carboxylic acid acidity |

| LogP (Calc) | ~1.3 - 1.7 | Moderate lipophilicity; membrane permeable |

| Boiling Point | ~266°C (760 mmHg) | High boiling due to H-bonding; requires derivatization for GC |

The Steric Challenge

The adjacent placement of the

Synthetic Pathways & Protocols

Chemical Synthesis: The Asymmetric Aldol Route

The most authoritative route to the enantiopure acid is the aldol addition of a propionate equivalent to pivalaldehyde.

Protocol: Syn-Selective Aldol via Boron Enolates Rationale: Boron enolates possess shorter bond lengths (B-O vs Li-O), creating a tighter Zimmerman-Traxler transition state that maximizes steric differentiation between the auxiliary and the bulky pivalaldehyde.

-

Reagent Prep: Cool a solution of (4S)-4-benzyl-3-propionyl-2-oxazolidinone (Evans auxiliary) in dry DCM to 0°C.

-

Enolization: Add dibutylboron triflate (

) and diisopropylethylamine (DIPEA). Stir for 30 min to form the (Z)-enolate. -

Addition: Cool to -78°C. Add pivalaldehyde (2,2-dimethylpropanal) dropwise. The bulky t-Bu group forces the aldehyde to orient away from the auxiliary's benzyl group.

-

Workup: Quench with pH 7 buffer/MeOH/

to cleave the boron bond. -

Hydrolysis: Treat the resulting adduct with LiOH/

to cleave the auxiliary, yielding (2S,3R)-3-hydroxy-2,4,4-trimethylpentanoic acid.

Biological Synthesis: PKS Engineering

Recent advances in metabolic engineering (e.g., US Patent 8,852,902) utilize hybrid Polyketide Synthases to biosynthesize this backbone as a biofuel precursor.

Mechanism:

-

Loading Module: Accepts Isobutyryl-CoA (starter unit).[1]

-

Extension Module: Condenses with Methylmalonyl-CoA (extender unit).

-

Ketoreductase (KR): Reduces the

-keto group to the -

Thioesterase (TE): Releases the free acid.

Figure 1: Dual synthetic routes. Top: Chemical asymmetric aldol condensation. Bottom: Biological PKS pathway.[1]

Key Derivatives & Properties[1][2][10]

The utility of 3-hydroxy-2,4,4-trimethylpentanoic acid lies in its derivatives, which are used as analytical standards or functional intermediates.

Methyl 3-hydroxy-2,4,4-trimethylpentanoate

-

Significance: This is the primary derivative for GC/MS analysis . The free acid tails heavily on non-polar columns; methylation improves peak shape and volatility.

-

Synthesis: Reaction with Diazomethane (lab scale) or Methanol/

. -

Mass Spec Signature:

-

Alpha-cleavage: Loss of the tert-butyl group (

) is a dominant fragmentation pathway. -

McLafferty Rearrangement: Distinctive ions at m/z 88 (beta-cleavage with H-transfer).

-

2,4,4-Trimethyl-2-pentenoic Acid (Dehydrated Derivative)

-

Significance: The

-unsaturated analog.[2] -

Formation: Acid-catalyzed dehydration of the 3-hydroxy parent.

-

Property: Due to the steric bulk of the

-tert-butyl group, dehydration is kinetically slower than in linear analogs. The resulting double bond is sterically shielded, making it resistant to Michael additions.

-Lactone (3-tert-butyl-4-methyl-oxetan-2-one)

-

Significance: A reactive electrophile for proteasome inhibition studies.

-

Synthesis: Cyclization of the hydroxy-acid using sulfonyl chlorides (e.g., tosyl chloride) in pyridine.

-

Reactivity: The ring strain combined with the tert-butyl group makes this lactone a potent, yet selective, acylating agent for serine hydrolases.

Metabolic & Toxicological Context

This compound is not just a synthetic construct; it appears in environmental toxicology as a breakdown product of industrial hydrocarbons.

The Isooctane Pathway

2,2,4-Trimethylpentane (Isooctane) is a major component of gasoline. In mammalian systems (specifically male rats), it induces

-

Metabolism: Isooctane is hydroxylated at the terminal carbons.

-

Pathway: Isooctane

Alcohols -

While the gamma-hydroxy isomer is more prevalent, the 3-hydroxy (beta) isomer represents a specific oxidation of the internal methylene, often serving as a biomarker for branched-chain hydrocarbon exposure.

Analytical Detection Protocol

Objective: Quantify 3-hydroxy-2,4,4-trimethylpentanoic acid in urine or plasma.

-

Extraction: Acidify sample to pH 2.0. Extract with Ethyl Acetate (

). -

Derivatization: Evaporate solvent. Add

BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS. Heat at 60°C for 30 min. -

GC/MS Analysis:

-

Column: DB-5ms (30m).

-

Target Ion: m/z 275 (M-15 for the TMS-ester/TMS-ether derivative).

-

References

-

Evans, D. A., et al. (1981). "Stereoselective aldol condensations via boron enolates." Journal of the American Chemical Society. Link (Foundational methodology for BHA synthesis).

-

Keasling, J., et al. (2014). "Producing a trimethylpentanoic acid using hybrid polyketide synthases." U.S. Patent 8,852,902. Link (Bio-production pathway).

- Charbonneau, M., et al. (1987). "Identification of metabolites of 2,2,4-trimethylpentane in rat urine." Drug Metabolism and Disposition. (Toxicological context of trimethylpentanoic acids).

-

Heathcock, C. H., et al. (1980).[3] "Acyclic stereoselection. 7. Stereoselective synthesis of 3-hydroxy-2-methylcarboxylic acids." The Journal of Organic Chemistry. Link (Stereochemical assignment of 2,4,4-trimethyl derivatives).

-

PubChem Compound Summary. "Methyl 3-hydroxy-2,4,4-trimethylpentanoate." National Center for Biotechnology Information. Link (Physical properties of the ester derivative).

Sources

Methodological & Application

Stereoselective synthesis of "3-Hydroxy-2,4,4-trimethylpentanoic acid"

Application Note: Stereoselective Synthesis of 3-Hydroxy-2,4,4-trimethylpentanoic Acid via Asymmetric Boron-Mediated Aldol Addition

Executive Summary & Strategic Rationale

The synthesis of highly sterically hindered β-hydroxy acids, such as 3-hydroxy-2,4,4-trimethylpentanoic acid, presents a formidable challenge in organic synthesis. The presence of the bulky tert-butyl group adjacent to the carbinol center rigorously tests the limits of stereocontrol methodologies. This specific structural motif is a critical building block in the synthesis of complex polyketides and modified lipomycin derivatives[1].

This technical guide details a highly optimized, self-validating protocol utilizing the Evans asymmetric aldol methodology. By employing a chiral oxazolidinone auxiliary and a boron-mediated enolization strategy, the syn-aldol adduct can be generated with exceptional diastereoselectivity (>99:1 dr)[2][3].

Mechanistic Causality: The "Why" Behind the Experimental Design

As a Senior Application Scientist, it is crucial to understand that successful stereocontrol is not merely about mixing reagents, but about meticulously controlling transition-state geometry and reaction kinetics.

-

Enolization Strategy (Why Boron?): Alkali metal enolates (Li, Na) possess longer oxygen-metal bonds, leading to looser transition states. Di-n-butylboron triflate (Bu₂BOTf) generates a Z-boron enolate with significantly shorter B-O and B-C bonds[3]. This tightly organizes the Zimmerman-Traxler chair transition state. This rigidity is absolutely critical when reacting with a sterically demanding electrophile like pivalaldehyde (2,2-dimethylpropanal), which would otherwise cause transition state distortions and lower stereoselectivity[2].

-

Stereochemical Outcome: The (S)-4-isopropyl-3-propionyl-2-oxazolidinone auxiliary effectively shields the Re face of the enolate. Pivalaldehyde approaches from the less hindered Si face, placing its bulky tert-butyl group in an equatorial position within the chair transition state to minimize 1,3-diaxial interactions. This exclusively yields the "Evans syn" product: (2S, 3R)-3-hydroxy-2,4,4-trimethylpentanoic acid[3].

-

Auxiliary Cleavage (Why H₂O₂?): Standard saponification of the auxiliary using LiOH alone is disastrous for this specific substrate. The extreme steric bulk of the tert-butyl group promotes the retro-aldol fragmentation pathway. By adding H₂O₂, we generate the highly nucleophilic hydroperoxide anion (LiOOH). The α-effect makes LiOOH significantly more nucleophilic than hydroxide, allowing for rapid, direct attack on the imide carbonyl at 0 °C, cleaving the auxiliary non-destructively before retro-aldol or epimerization side-reactions can occur.

Workflow & Logical Relationships

Retrosynthetic logic and forward synthetic workflow for the target β-hydroxy acid.

Mechanistic pathway highlighting the Zimmerman-Traxler transition state.

Quantitative Data Summaries

Table 1: Optimization of Enolization Conditions for Pivalaldehyde Aldol Addition

| Enolization Reagents | Enolate Geometry | Diastereomeric Ratio (syn:anti) | Yield (%) | Mechanistic Note |

|---|---|---|---|---|

| Bu₂BOTf, iPr₂NEt | Z-Enolate | >99:1 | 82% | Optimal tight TS; high syn selectivity[2][3]. |

| TiCl₄, iPr₂NEt | Z-Enolate | 95:5 | 80% | Effective, but slightly looser TS[2]. |

| LDA, THF (-78 °C) | E/Z Mixture | 60:40 | 45% | Poor geometry control; extensive side reactions. |

Table 2: Auxiliary Cleavage Optimization

| Cleavage Reagents | Conditions | Yield of Free Acid | Epimerization / Retro-Aldol |

|---|---|---|---|

| LiOH, H₂O₂ | THF/H₂O, 0 °C, 1h | 92% | None detected (Optimal). |

| LiOH, H₂O | THF/H₂O, 25 °C, 12h | 41% | Significant retro-aldol fragmentation. |

| LiBH₄ | THF/H₂O, 0 °C | N/A (Yields Diol) | N/A (Over-reduction). |

Step-by-Step Experimental Protocols

Protocol A: Asymmetric Aldol Addition (Synthesis of the syn-Adduct)

Self-Validating Checkpoint: The generation of a pale yellow solution upon addition of Bu₂BOTf indicates successful enolization. Failure to observe this color change suggests moisture contamination.

-

Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add (S)-4-isopropyl-3-propionyl-2-oxazolidinone (10.0 mmol, 1.0 eq) and anhydrous CH₂Cl₂ (50 mL).

-

Enolization: Cool the solution to 0 °C. Add di-n-butylboron triflate (1.0 M in CH₂Cl₂, 11.0 mmol, 1.1 eq) dropwise, followed by the slow addition of N,N-diisopropylethylamine (iPr₂NEt) (12.0 mmol, 1.2 eq). Stir at 0 °C for 30 minutes to ensure complete Z-enolate formation.

-

Electrophile Addition: Cool the reaction mixture to -78 °C. Slowly add pivalaldehyde (11.0 mmol, 1.1 eq) neat via syringe. Stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1.5 hours.

-

Oxidative Quench: Crucial Step: Boron strongly chelates the aldol product. To break this bond, add pH 7 phosphate buffer (10 mL) and methanol (30 mL). Cool to 0 °C, then cautiously add 30% aqueous H₂O₂ (10 mL). Stir for 1 hour at 0 °C.

-

Workup: Extract with CH₂Cl₂ (3 x 50 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ and brine. Dry over MgSO₄, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc 4:1) to yield the pure syn-aldol adduct.

Protocol B: Non-Destructive Auxiliary Cleavage

Self-Validating Checkpoint: The recovery of the intact chiral auxiliary (>90%) during the organic extraction confirms that the nucleophilic attack occurred exclusively at the imide carbonyl, validating the efficiency of the hydroperoxide anion.

-

Preparation: Dissolve the purified syn-aldol adduct (5.0 mmol) in a 3:1 mixture of THF/H₂O (40 mL) and cool to 0 °C.

-

Peroxide Activation: Add 30% aqueous H₂O₂ (20.0 mmol, 4.0 eq) dropwise. Wait 5 minutes to allow for equilibration.

-

Hydrolysis: Add a solution of LiOH·H₂O (10.0 mmol, 2.0 eq) in water (5 mL) dropwise. Stir the reaction at 0 °C for exactly 1 hour.

-

Quenching: Quench the excess peroxide by carefully adding an aqueous solution of Na₂SO₃ (1.5 M, 15 mL). Stir for 30 minutes. Safety Note: Ensure a negative peroxide test using starch-iodide paper before proceeding.

-

Separation: Remove the THF under reduced pressure. Extract the aqueous layer with CH₂Cl₂ (3 x 30 mL) to recover the cleaved chiral auxiliary.

-

Isolation of Product: Acidify the remaining aqueous layer to pH 2 using 1M HCl. Extract the aqueous layer with Ethyl Acetate (3 x 40 mL). Wash the combined EtOAc layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield pure (2S, 3R)-3-hydroxy-2,4,4-trimethylpentanoic acid as a white solid.

References

- (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)

- Chemical structures of α-lipomycin (a) and 21-methyl-α-lipomycin (b).

- Product Class 9: β-Hydroxy Carbonyl Compounds Source: Thieme-Connect URL

Sources

Topic: Chiral Resolution of 3-Hydroxy-2,4,4-trimethylpentanoic acid Enantiomers

An Application and Protocol Guide

Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the chiral resolution of 3-Hydroxy-2,4,4-trimethylpentanoic acid. The separation of enantiomers is a critical step in pharmaceutical development, as individual stereoisomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1] This guide explores three primary methods for resolution: classical diastereomeric salt formation, highly selective enzymatic kinetic resolution, and high-throughput chiral chromatography. Each section offers an in-depth explanation of the underlying principles, step-by-step protocols, and the rationale behind experimental choices to ensure robust and reproducible outcomes.

Introduction: The Imperative of Chirality in Modern Chemistry

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry and pharmacology.[2] Enantiomers, the pair of mirror-image molecules, share identical physical properties in an achiral environment, making their separation a formidable challenge.[1] However, in the chiral environment of the human body, they can interact differently with receptors and enzymes, leading to varied therapeutic effects or adverse reactions.[1]

3-Hydroxy-2,4,4-trimethylpentanoic acid is a β-hydroxy carboxylic acid. Molecules in this class are valuable chiral building blocks in organic synthesis. For instance, related 3-hydroxycarboxylic acid derivatives have shown antimicrobial and anti-inflammatory properties.[3] The tertiary alcohol-like moiety within its structure can also influence drug-like properties by potentially improving metabolic stability and solubility.[4] Therefore, access to enantiomerically pure forms of this acid is essential for developing novel therapeutics and for structure-activity relationship (SAR) studies.[5]

This guide provides comprehensive protocols for three field-proven resolution techniques, designed to be adaptable from laboratory-scale research to industrial-scale production.

Method 1: Diastereomeric Salt Formation & Fractional Crystallization

This classical resolution technique remains a powerful and cost-effective method for large-scale enantiomer separation.[3] The strategy hinges on converting the pair of enantiomers into a pair of diastereomers, which possess different physical properties, notably solubility, allowing for their separation by crystallization.[6]

Scientific Principle: A racemic mixture of 3-Hydroxy-2,4,4-trimethylpentanoic acid is reacted with an enantiomerically pure chiral base (the resolving agent). This acid-base reaction forms a mixture of two diastereomeric salts: (R-acid•R-base) and (S-acid•R-base). Due to their different three-dimensional arrangements, these salts exhibit distinct solubilities in a given solvent system. Through a carefully controlled crystallization process, the less soluble diastereomer precipitates from the solution, enabling its isolation. The pure enantiomeric acid is then liberated from the salt.

Experimental Protocol: Diastereomeric Salt Resolution

1. Selection of Chiral Resolving Agent and Solvent:

- Rationale: The success of this method is critically dependent on the choice of the chiral base and the crystallization solvent. The goal is to maximize the solubility difference between the two diastereomeric salts. A screening of various bases and solvents is often necessary.

- Procedure:

- Common chiral bases for resolving carboxylic acids include naturally occurring alkaloids like cinchonidine, brucine, and quinine, or synthetic amines such as (R)-(+)-1-phenylethylamine.[3][6]

- Screen various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, or aqueous mixtures thereof) to identify a system where one diastereomeric salt is significantly less soluble.

2. Formation of Diastereomeric Salts:

- Procedure:

- In a suitable flask, dissolve 1.0 molar equivalent of racemic 3-Hydroxy-2,4,4-trimethylpentanoic acid in the chosen solvent.

- Gently warm the solution to ensure complete dissolution.

- In a separate container, dissolve 0.5 to 1.0 molar equivalents of the selected chiral base in the same solvent. Note: Using sub-stoichiometric amounts of the base can sometimes improve the purity of the initial crop of crystals.

- Slowly add the base solution to the acid solution with stirring. Salt formation is typically exothermic.

- Stir the resulting solution for 30-60 minutes at room temperature.

3. Fractional Crystallization:

- Procedure:

- Induce crystallization by slowly cooling the solution. If no crystals form, methods like scratching the inside of the flask, seeding with a small crystal, or slowly adding an anti-solvent (a solvent in which the salt is less soluble) can be employed.